![molecular formula C9H20Cl2N2 B1441189 1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride CAS No. 1219963-95-7](/img/structure/B1441189.png)
1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride
Overview
Description
1-(2-Pyrrolidinylmethyl)pyrrolidine is a N-alkylpyrrolidine . It can be used as an organocatalyst in the asymmetric synthesis of different optically active organic building blocks via Aldol condensation and Mannich reactions .
Synthesis Analysis
This compound can be synthesized via Aldol condensation and Mannich reactions . It is also used as a catalyst to prepare enantioselective Michael adducts by reacting alkylidene malonates with unactivated ketones .Molecular Structure Analysis
The molecular formula of 1-(2-Pyrrolidinylmethyl)pyrrolidine is C9H18N2 . The molecular weight is 154.25 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1-(2-Pyrrolidinylmethyl)pyrrolidine can be used as an organocatalyst in the asymmetric synthesis of different optically active organic building blocks via Aldol condensation and Mannich reactions . It is also used as a catalyst to prepare enantioselective Michael adducts by reacting alkylidene malonates with unactivated ketones .Physical And Chemical Properties Analysis
The molecular weight of 1-(2-Pyrrolidinylmethyl)pyrrolidine is 154.25 g/mol . The XLogP3-AA is 0.9 . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It has 2 rotatable bonds .Scientific Research Applications
Synthesis and Catalysis
Pyrrolidine derivatives, including those related to 1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride, are key intermediates in organic synthesis. They are involved in the formation of complex molecules through reactions such as cycloadditions and condensation reactions. These compounds have been used in the synthesis of biologically active molecules, including novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with significant antiarrhythmic and antihypertensive effects, showcasing their potential in the development of new pharmaceuticals (Malawska et al., 2002). Moreover, they serve as catalysts in organic reactions, exemplified by the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine facilitating an asymmetric intramolecular aldol reaction, highlighting the unique reactivity and selectivity offered by pyrrolidine derivatives (Hayashi et al., 2007).
Material Science
Pyrrolidine and its derivatives play a critical role in material science, particularly in the development of electrically conducting polymers. Polypyrroles, for example, form highly stable and flexible films with electrical conductivity. These materials find applications in electronic devices, sensors, and as components in various technologies, showcasing the broad utility of pyrrolidine derivatives in advanced material applications (Anderson & Liu, 2000).
Medicinal Chemistry
In medicinal chemistry, pyrrolidine derivatives have been synthesized and tested for various biological activities. The synthesis of alpha-cyclopropyl-beta-homoprolines, for example, showcases the potential of pyrrolidine derivatives in creating complex molecules with possible pharmaceutical applications. These compounds may offer a novel approach to drug design and development, potentially leading to new therapeutic agents (Cordero et al., 2009).
Organic Electronics
Pyrrolidine derivatives have also found applications in organic electronics, particularly in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The electronic properties of these compounds, such as their ability to transport charge, make them valuable components in the design of electronic devices. Their utility extends to the development of organic semiconductors and conductive materials, highlighting the versatility of pyrrolidine derivatives in cutting-edge technological applications (Bouklah et al., 2012).
properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)pyrrolidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-7-11(6-1)8-9-4-3-5-10-9;;/h9-10H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFQATZCZLRXCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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